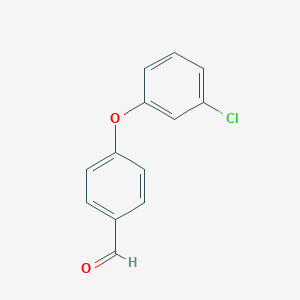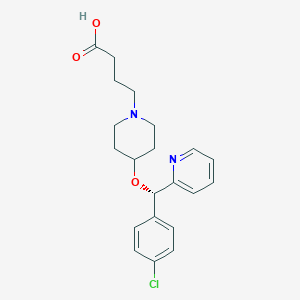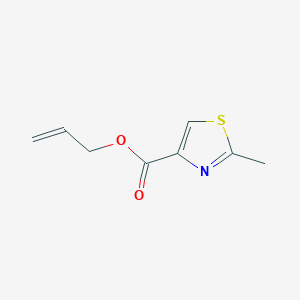
4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) typically involves the reaction of 2-methylthiazole-4-carboxylic acid with allyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of 4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Allyl 2-methylthiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anticancer or anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active thiazole moiety, which then exerts its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthiazole-4-carboxylic acid: The parent compound without the allyl group.
Allyl thiazole-4-carboxylate: Similar structure but without the methyl group.
2-Methylthiazole-4-methanol: The reduced form of 4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI).
Uniqueness
4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) is unique due to the presence of both the allyl and ester functional groups, which provide versatility in chemical reactions and potential biological activities. The combination of these groups with the thiazole ring enhances its reactivity and broadens its range of applications compared to similar compounds.
Propriétés
Numéro CAS |
187269-96-1 |
|---|---|
Formule moléculaire |
C8H9NO2S |
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
prop-2-enyl 2-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H9NO2S/c1-3-4-11-8(10)7-5-12-6(2)9-7/h3,5H,1,4H2,2H3 |
Clé InChI |
HWVLDRVQZYZSLN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C(=O)OCC=C |
SMILES canonique |
CC1=NC(=CS1)C(=O)OCC=C |
Synonymes |
4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


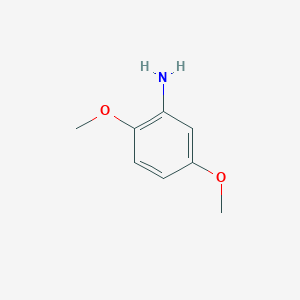
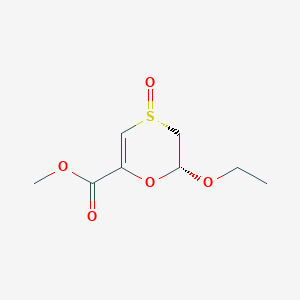
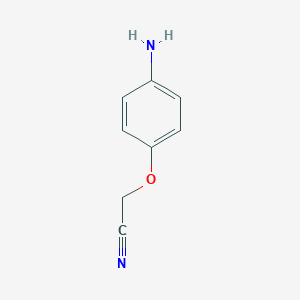
![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)
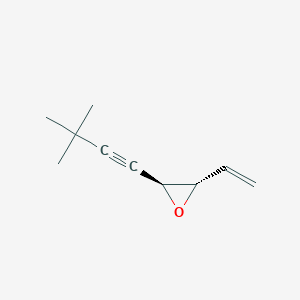
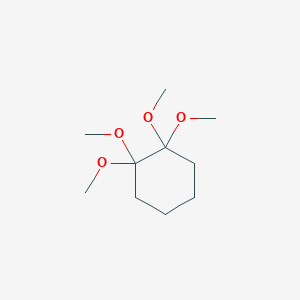
![Furo[2,3-d]pyrimidin-4(3H)-one](/img/structure/B66118.png)
![4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B66120.png)
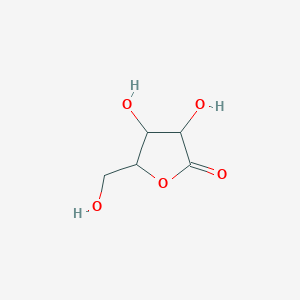
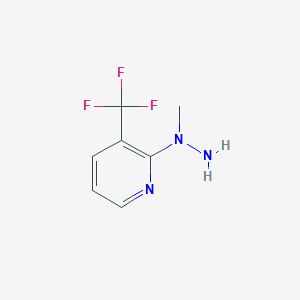
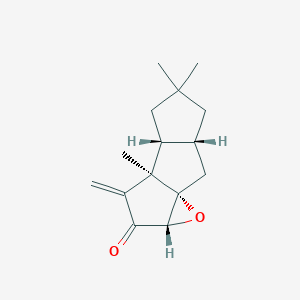
![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)
